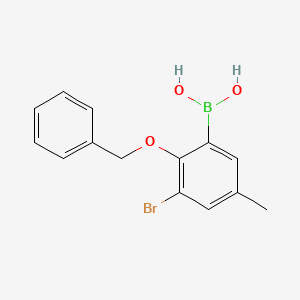

2-Benzyloxy-3-bromo-5-methylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromo-5-methyl-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BBrO3/c1-10-7-12(15(17)18)14(13(16)8-10)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTKJZVSGFSMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC2=CC=CC=C2)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584543 | |

| Record name | [2-(Benzyloxy)-3-bromo-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870777-20-1 | |

| Record name | [2-(Benzyloxy)-3-bromo-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 2-Benzyloxy-3-bromo-5-methylphenylboronic acid

Commencing Data Gathering

I'm starting by building a solid foundation. Currently, I'm diving into a comprehensive search to compile key information on 2-Benzyloxy-3-bromo-5-methylphenylboronic acid. I'm focusing on its chemical properties, structure, and CAS number for a robust base.

Expanding the Search Scope

I'm now expanding my search. I'm actively researching the compound's applications in both scientific research and drug development. My focus is on its role as a building block in organic synthesis, specifically cross-coupling reactions. I'm also starting to explore established synthesis protocols and the underlying chemistry, concurrently seeking its safety data. This will provide a more comprehensive overview.

Analyzing Reaction Protocols

My focus has shifted towards the synthesis of this compound. I'm actively digging into established protocols and the chemical principles at play. Simultaneously, I am searching for safety data and best-practice handling methods to ensure a thorough understanding of the compound. My goal is to synthesize a full technical guide.

Synthesis of 2-Benzyloxy-3-bromo-5-methylphenylboronic acid

Initiating the Search

I've initiated a deep dive into the literature regarding the synthesis of 2-Benzyloxy -3-bromo-5-methylphenylboronic acid. My primary focus is on established protocols and reaction mechanisms. I'm also actively identifying potential hurdles in the synthesis.

Outlining the Synthesis

Now, I'm analyzing the gathered information to pinpoint the most efficient synthetic route, zeroing in on starting materials, reagents, and reaction specifics. The plan is to structure a technical guide, starting with an introduction highlighting the target molecule's relevance in drug development, then diving into the chosen synthetic strategy. I'm focusing on providing the rationale behind each step and setting up a clear experimental protocol.

Formulating a Technical Guide

I'm now deep into the technical guide's structure. It's time to refine the experimental protocol, determining reagent quantities, times, and temperatures. I'll design a Graphviz diagram to visually represent the workflow. I'll also create a data table summarizing key outcomes. Next, I'll move to characterization, focusing on NMR and mass spec data.

Dabrafenib: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dabrafenib, a potent and selective inhibitor of mutant BRAF kinases, represents a cornerstone in the targeted therapy of several cancers, most notably BRAF V600-mutant melanoma. This technical guide provides an in-depth exploration of Dabrafenib, from its fundamental chemical properties and mechanism of action to detailed protocols for its preclinical evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to synthesize technical data with practical insights to facilitate a comprehensive understanding of this important therapeutic agent.

Introduction: The Advent of Targeted BRAF Inhibition

The discovery of activating mutations in the BRAF gene, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, revolutionized the treatment landscape for a significant subset of cancers.[1] The most common of these mutations, the V600E substitution, leads to constitutive activation of the BRAF kinase, driving uncontrolled cell proliferation and survival.[1][2] Dabrafenib (formerly GSK2118436) emerged as a highly selective, ATP-competitive inhibitor specifically designed to target these mutant BRAF proteins, offering a targeted therapeutic strategy with significant clinical efficacy.[3][4][5] This guide will delve into the multifaceted scientific principles underpinning Dabrafenib's activity and provide a framework for its laboratory investigation.

Chemical and Physical Properties

Dabrafenib is an organofluorine compound, a sulfonamide, a member of 1,3-thiazoles, and an aminopyrimidine.[5] Its chemical structure is pivotal to its high affinity and selectivity for the ATP-binding pocket of mutant BRAF kinases.[5]

| Property | Value | Source |

| IUPAC Name | N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [6] |

| CAS Number | 1195765-45-7 (free base) | [5][6] |

| Molecular Formula | C23H20F3N5O2S2 | [5][6] |

| Molecular Weight | 519.6 g/mol | [5] |

| Solubility | DMSO: 30 mg/mL, Ethanol: 1 mg/mL, DMF: 30 mg/mL | [6] |

Mechanism of Action: Disrupting the MAPK Pathway

Dabrafenib functions as a potent inhibitor of BRAF kinases, with particularly high affinity for the V600E, V600K, and V600D mutant forms.[4][5][7] It acts as an ATP-competitive inhibitor, binding to the active conformation of the BRAF kinase and preventing the phosphorylation of its downstream targets, MEK1 and MEK2.[3][4] This blockade of the MAPK signaling cascade ultimately leads to an inhibition of cell proliferation, cell cycle arrest at the G1 phase, and the induction of apoptosis in BRAF-mutant tumor cells.[4][7]

Interestingly, in BRAF wild-type cells, Dabrafenib can paradoxically activate the MAPK pathway in a RAS-dependent manner.[4] This phenomenon underscores the importance of patient selection based on BRAF mutation status for the clinical application of Dabrafenib.

Caption: Dabrafenib inhibits the constitutively active BRAF V600E mutant, blocking downstream signaling in the MAPK pathway.

Preclinical Evaluation: In Vitro and In Vivo Methodologies

A thorough preclinical assessment of Dabrafenib's activity is crucial for understanding its therapeutic potential and guiding clinical development. This section outlines key experimental protocols.

In Vitro Kinase Assays

The direct inhibitory effect of Dabrafenib on BRAF kinase activity can be quantified using in vitro kinase assays.

Objective: To determine the IC50 value of Dabrafenib against wild-type and mutant BRAF kinases.

Protocol:

-

Reagents: Recombinant human BRAF (wild-type and V600E), MEK1 (inactive substrate), ATP, Dabrafenib, kinase assay buffer.

-

Procedure: a. Prepare serial dilutions of Dabrafenib in DMSO. b. In a microplate, combine the BRAF enzyme, MEK1 substrate, and Dabrafenib dilutions in the kinase assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Terminate the reaction and quantify the amount of phosphorylated MEK1 using a suitable detection method (e.g., ELISA, radiometric assay, or luminescence-based assay).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Dabrafenib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Results: Dabrafenib is expected to show potent inhibition of BRAF V600E with a significantly lower IC50 value compared to wild-type BRAF.[8][9]

Cell-Based Proliferation Assays

Cell-based assays are essential to evaluate the effect of Dabrafenib on the proliferation of cancer cells with different BRAF mutation statuses.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of Dabrafenib in various cancer cell lines.

Protocol:

-

Cell Lines: A panel of human cancer cell lines with known BRAF and RAS mutation status (e.g., A375 [BRAF V600E], SK-MEL-28 [BRAF V600E], and HCT-116 [KRAS mutant, BRAF wild-type]).[10][11]

-

Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of Dabrafenib concentrations for a specified duration (e.g., 72 hours).[12] c. Assess cell viability using a suitable method, such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).[10][12]

-

Data Analysis: Normalize the viability data to untreated controls and plot against the logarithm of Dabrafenib concentration. Calculate the GI50 value from the resulting dose-response curve.

Expected Results: Dabrafenib should selectively inhibit the proliferation of BRAF V600E mutant cell lines at low nanomolar concentrations, while having minimal effect on BRAF wild-type or RAS mutant cell lines.[10]

Western Blot Analysis of MAPK Pathway Modulation

Western blotting can be used to confirm the on-target effect of Dabrafenib by assessing the phosphorylation status of downstream effectors in the MAPK pathway.

Objective: To evaluate the effect of Dabrafenib on the phosphorylation of MEK and ERK in BRAF-mutant cells.

Protocol:

-

Cell Culture and Treatment: Culture BRAF V600E mutant cells (e.g., A375) and treat with various concentrations of Dabrafenib for a defined period (e.g., 1-2 hours).

-

Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: a. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH). c. Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Data Analysis: Quantify the band intensities to determine the relative levels of p-MEK and p-ERK normalized to their respective total proteins and the loading control.

Expected Results: Treatment with Dabrafenib should lead to a dose-dependent decrease in the phosphorylation of MEK and ERK in BRAF V600E mutant cells.[4][11]

In Vivo Xenograft Studies

Animal models are critical for evaluating the anti-tumor efficacy of Dabrafenib in a physiological context.

Objective: To assess the in vivo anti-tumor activity of Dabrafenib in a mouse xenograft model of BRAF-mutant melanoma.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously implant BRAF V600E mutant human melanoma cells (e.g., A375) into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer Dabrafenib orally at various dose levels daily. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for immunohistochemical analysis of biomarkers such as p-ERK and Ki67.[4]

-

Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Expected Results: Oral administration of Dabrafenib is expected to significantly inhibit tumor growth in xenograft models bearing BRAF V600E mutations.[4][8]

Caption: A typical workflow for evaluating the in vivo efficacy of Dabrafenib using a xenograft model.

Pharmacokinetics and Metabolism

Dabrafenib is orally bioavailable, with an absolute bioavailability of 95%.[13][14] It exhibits time-dependent pharmacokinetics due to the induction of its own metabolism, primarily through cytochrome P450 (CYP) 3A4 and CYP2C8.[13][14] Consequently, steady-state concentrations are typically reached after approximately 14 days of continuous dosing.[13][15] The major circulating metabolites include hydroxy-dabrafenib, carboxy-dabrafenib, and desmethyl-dabrafenib, with hydroxy-dabrafenib also possessing pharmacological activity.[13][15]

| Pharmacokinetic Parameter | Value | Source |

| Bioavailability (F) | 95% | [13][14] |

| Time to Steady State | ~14 days | [13][15] |

| Primary Metabolism | CYP3A4, CYP2C8 | [13][14] |

| Active Metabolite | Hydroxy-dabrafenib | [13] |

| Steady-State Clearance (CL/F) at 150 mg BID | 34.3 L/h | [15] |

Clinical Significance and Future Directions

Dabrafenib has demonstrated significant clinical efficacy as both a monotherapy and in combination with the MEK inhibitor Trametinib for the treatment of unresectable or metastatic melanoma with BRAF V600 mutations.[5][16][17][18] The combination therapy has been shown to improve overall survival and progression-free survival compared to Dabrafenib monotherapy, and it also mitigates the development of resistance.[18] The use of Dabrafenib, often in combination with Trametinib, has expanded to include other BRAF V600E-mutated cancers such as non-small cell lung cancer and anaplastic thyroid cancer.[5][13][14]

Ongoing research continues to explore the full potential of Dabrafenib, including its use in other BRAF-mutant solid tumors and in combination with other therapeutic modalities like immunotherapy.[19] The development of next-generation BRAF inhibitors and strategies to overcome acquired resistance remain active areas of investigation.

Conclusion

Dabrafenib stands as a testament to the power of targeted therapy in oncology. Its selective inhibition of mutant BRAF kinases has transformed the prognosis for patients with BRAF V600-mutant cancers. A thorough understanding of its chemical properties, mechanism of action, and preclinical evaluation, as outlined in this guide, is essential for researchers and drug developers working to further advance the field of precision medicine.

References

- What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. (n.d.).

- Dabrafenib and its use in the treatment of metastatic melanoma. (2013). Melanoma Management, 1(1), 19-27.

- Population pharmacokinetics of dabrafenib, a BRAF inhibitor: Effect of dose, time, covariates, and relationship with its metabolites. (2015). CPT: Pharmacometrics & Systems Pharmacology, 4(9), 534-542.

- Dabrafenib. (n.d.). PubChem.

- Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). (2013). Clinical Cancer Research, 19(17), 4840-4851.

- Dabrafenib Plus Trametinib Shows Improved Survival in Phase II Trial for BRAF V600 Melanoma. (2016). Targeted Oncology.

- Population pharmacokinetics of dabrafenib, a BRAF inhibitor: effect of dose, time, covariates, and relationship with its metabolites. (2015). CPT: Pharmacometrics & Systems Pharmacology, 4(9), 534-542.

- What are BRAF V600E inhibitors and how do they work? (2024). Patsnap Synapse.

- What is the mechanism of Dabrafenib Mesylate? (2024). Patsnap Synapse.

- Dabrafenib. (n.d.). MedSchool.

- Key clinical-trial evidence for dabrafenib. (n.d.). DermNet.

- Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. (2018). Clinical Pharmacokinetics, 57(11), 1387-1400.

- BRAF Inhibitors for BRAF V600E Mutant Colorectal Cancers: Literature Survey and Case Report. (2018). Case Reports in Oncological Medicine, 2018, 8705749.

- Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. (2018). Clinical Pharmacokinetics, 57(11), 1387-1400.

- Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. (2013). PLoS ONE, 8(7), e67583.

- COMBI-AD: long-term follow-up of dabrafenib and trametinib in BRAF-mutated melanoma. (2024). VJOncology.

- Dabrafenib Plus Trametinib for Advanced Melanoma. (2015). National Cancer Institute.

- Final Results for Adjuvant Dabrafenib plus Trametinib in Stage III Melanoma. (2024). The New England Journal of Medicine.

- BRAF (gene). (n.d.). In Wikipedia.

- BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. (2020). Cancers, 12(7), 1836.

- Targeting All BRAF Alterations: The (Re)-Search Continues. (2024). JCO Precision Oncology, 8, e2300440.

- Preparation method of dabrafenib. (n.d.). Patsnap Eureka.

- Processes for the preparation of dabrafenib. (2016). Google Patents.

- Synthetic pathway for Dabrafenib. (n.d.). ResearchGate.

- GSK2118436 Methane sulfonate salt. (n.d.). PharmaCompass.

- Dabrafenib inhibits the growth of BRAF-WT cancers through CDK16 and NEK9 inhibition. (2016). Molecular Oncology, 10(7), 1031-1044.

- Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. (2013). PLoS ONE, 8(7), e67583.

- Effect of dabrafenib on melanoma cell lines harbouring the BRAFV600D/R mutations. (2013). Journal of Experimental & Clinical Cancer Research, 32, 3.

- Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells. (2023). In Vivo, 37(6), 2465-2475.

- Tafinlar, INN-dabrafenib. (2018). European Medicines Agency.

- Dabrafenib capsules. (2023). Novartis.

- Attachment: Product Information: Dabrafenib. (2018). Therapeutic Goods Administration.

Sources

- 1. What are BRAF V600E inhibitors and how do they work? [synapse.patsnap.com]

- 2. medschool.co [medschool.co]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medkoo.com [medkoo.com]

- 10. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of dabrafenib on melanoma cell lines harbouring the BRAFV600D/R mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.manchester.ac.uk [research.manchester.ac.uk]

- 15. Population pharmacokinetics of dabrafenib, a BRAF inhibitor: effect of dose, time, covariates, and relationship with its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. targetedonc.com [targetedonc.com]

- 17. dermnetnz.org [dermnetnz.org]

- 18. Dabrafenib Plus Trametinib for Advanced Melanoma - NCI [cancer.gov]

- 19. ascopubs.org [ascopubs.org]

An In-depth Technical Guide to 2-Benzyloxy-3-bromo-5-methylphenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Benzyloxy-3-bromo-5-methylphenylboronic acid, a versatile reagent in modern organic synthesis. It details a robust synthesis protocol, explores its critical role in Suzuki-Miyaura cross-coupling reactions, and outlines essential safety and handling procedures. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science.

Compound Profile and Physicochemical Properties

This compound is a substituted arylboronic acid that serves as a key building block in the synthesis of complex organic molecules. Its structure, featuring a benzyloxy protecting group, a bromine atom, and a methyl group on the phenyl ring, offers multiple points for chemical modification, making it a valuable intermediate in the construction of biaryl and other elaborate molecular architectures. A notable characteristic of this and other boronic acids is the potential for the formation of a trimeric anhydride (a boroxine) through dehydration. This is often observed as a white solid and can be in equilibrium with the free boronic acid form.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 870777-20-1 | [1] |

| Molecular Formula | C₁₄H₁₄BBrO₃ | [2] |

| Molecular Weight | 320.97 g/mol | [3] |

| Melting Point | 130-135 °C | [4] |

| Boiling Point | 490.5 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.46 g/cm³ (Predicted) | [3] |

| Appearance | White to off-white solid | |

| Solubility | While specific quantitative data is not readily available in the literature, arylboronic acids are generally soluble in many organic solvents such as methanol, ethanol, acetone, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Solubility in nonpolar solvents like hexanes is typically low. |

Spectroscopic Characterization

Definitive characterization of this compound relies on a combination of spectroscopic techniques. While a full experimental dataset for this specific molecule is not publicly available, the following represents predicted and representative data based on its structure and analysis of closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenylboronic acid and the benzyl protecting group. The methyl protons would appear as a singlet, and the benzylic methylene protons also as a singlet. The B(OH)₂ protons are often broad and may be exchangeable with deuterium oxide (D₂O).

-

¹³C NMR: The carbon NMR would display signals for all unique carbon atoms in the molecule. The carbon atom attached to the boron will have a characteristic chemical shift. A predicted ¹³C NMR spectrum can be a useful tool for initial identification.[1][5]

Infrared (FT-IR) Spectroscopy

The FT-IR spectrum would be characterized by several key absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the boronic acid group. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the B-O stretching is also expected.[6]

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not widely published, a plausible and robust synthetic route can be designed based on established organometallic chemistry principles. The following multi-step protocol starts from commercially available 3-bromo-5-methylphenol.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: O-Benzylation of 3-Bromo-5-methylphenol

-

To a solution of 3-bromo-5-methylphenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the suspension vigorously and add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-benzyloxy-3-bromo-5-methylbenzene. Purify by column chromatography if necessary.

Step 2: Directed ortho-Lithiation and Borylation

-

Dissolve the 1-benzyloxy-3-bromo-5-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. The benzyloxy group directs the lithiation to the ortho position.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise to the aryllithium species at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) and stir for 1 hour.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the synthesis of a wide array of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[7] The reactivity of the C-Br and C-B bonds can be selectively utilized, offering strategic advantages in multi-step syntheses.

General Suzuki-Miyaura Coupling Protocol

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Procedure:

-

In a reaction vessel, combine this compound (1.0-1.5 eq), the aryl or heteroaryl halide (1.0 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and, if necessary, a ligand.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, DMF).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.[8]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and often requires optimization depending on the specific substrates being coupled.[9][10]

Stability and Storage

Arylboronic acids can be susceptible to degradation, particularly through protodeboronation (loss of the boronic acid group). The stability of this compound is influenced by factors such as moisture, heat, and light. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place. For long-term storage, refrigeration is advised.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[11]

-

In case of contact:

-

Skin: Immediately wash with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, rinse mouth and seek medical attention.

-

-

Fire: Use a dry chemical, carbon dioxide, or foam extinguisher.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility, primarily in Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex molecular frameworks relevant to drug discovery and materials science. This guide has provided a detailed overview of its properties, a practical synthetic protocol, and key considerations for its application and handling. A thorough understanding of these aspects will enable researchers to effectively and safely utilize this important chemical reagent in their synthetic endeavors.

References

- Biscoe, M. R., & Buchwald, S. L. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6390–6391.

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet for 5-Bromo-2-fluorobenzonitrile.

- Thomas, S., & Denmark, S. E. (2020).

- Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.

- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

- Muby Chemicals. (n.d.). Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate Manufacturers, SDS.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0299410).

- Molbase. (n.d.). (2-(BENZYLOXY)-3-BROMO-5-METHYLPHENYL)BORONIC ACID.

- AOBChem USA. (n.d.). (2-Benzyloxy-3-bromo-5-methyl-phenyl)-methanol.

- precisionFDA. (n.d.). METHYL 2-(BENZYLOXY)-5-(2-BROMOACETYL)BENZOATE.

- Velavan, R., et al. (1996). 2-Bromo-5-hydroxybenzaldehyde.

- CN102875525A - Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. (2013).

- PubChem. (n.d.). {3-Bromo-2-[(3-methoxyphenyl)methoxy]-5-methylphenyl}boronic acid.

- Maccarone, A. T., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(1), M1806.

- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- PubChem. (n.d.). 2-(Benzyloxy)-3-bromo-5-methylpyridine.

- PubChem. (n.d.). 2-Bromo-5-(trifluoromethoxy)benzeneboronic acid.

- ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of...

- SpectraBase. (n.d.). 2-(2-Bromo-4-benzyloxy-5-methoxybenzyl)-3,3-dimethylcyclohexanone - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0299410) [np-mrd.org]

- 2. This compound [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. 2-BENZYLOXY-3-BROMO-5-METHYLPHENYLBORON& CAS#: [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate Manufacturers, SDS [mubychem.com]

An In-depth Technical Guide to the Synthesis and Application of 2-Benzyloxy-3-bromo-5-methylphenylboronic Acid and Its Derivatives

Abstract

Arylboronic acids are indispensable tools in modern organic synthesis, serving as cornerstone reagents in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of 2-benzyloxy-3-bromo-5-methylphenylboronic acid, a versatile building block for drug discovery and materials science. We will explore the strategic considerations behind each synthetic step, from the selection of starting materials to the final purification. Furthermore, this document details the subsequent application of this key intermediate in Suzuki-Miyaura cross-coupling reactions and outlines protocols for the strategic deprotection of the benzyl ether to yield the corresponding phenol. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, offering researchers a practical and scientifically rigorous resource.

Introduction: Strategic Importance

The 2-benzyloxy-3-bromo-5-methylphenyl scaffold is a highly functionalized aromatic ring system that offers multiple points for chemical diversification. The boronic acid moiety enables carbon-carbon bond formation via Suzuki-Miyaura coupling, one of the most robust and widely used reactions in pharmaceutical development.[1][2] The bromine atom provides an additional handle for further cross-coupling reactions or other transformations. The benzyl ether serves as a protecting group for the phenolic hydroxyl, which can be unveiled in a later step to introduce a crucial hydrogen bond donor or a site for further functionalization. This strategic arrangement of functional groups makes this compound a valuable intermediate for constructing biaryl compounds and other complex molecules found in biologically active agents and organic materials.[2]

Retrosynthetic Analysis and Overall Strategy

A logical retrosynthetic approach to the target boronic acid and its derivatives begins by disconnecting the key functionalities. The final coupled product is derived from a Suzuki-Miyaura reaction, which requires the title boronic acid. The boronic acid itself is most practically synthesized from the corresponding aryl bromide precursor via a Miyaura borylation. This precursor, 2-(benzyloxy)-3-bromo-5-methylbenzene, is formed by protecting the phenolic group of 2-bromo-5-methylphenol. Finally, 2-bromo-5-methylphenol can be synthesized from commercially available m-cresol.

Caption: High-level retrosynthetic strategy for target derivatives.

Synthesis of Key Precursor: 2-Bromo-5-methylphenol

The synthesis of the phenolic precursor is the critical first stage. The most direct route involves the regioselective bromination of m-cresol. The hydroxyl and methyl groups are both ortho-, para-directing activators, making precise control of the reaction conditions essential to favor bromination at the C2 position, which is sterically less hindered and activated by both groups.

Comparative Methodologies for Bromination

| Parameter | Direct Bromination with Br₂ | Sandmeyer Reaction | N-Bromosuccinimide (NBS) |

| Starting Material | m-Cresol | 2-Amino-5-methylphenol | m-Cresol |

| Typical Yield | 87-95% | ~20%[3][4] | >86% (on similar substrates) |

| Selectivity | Good, but can lead to over-bromination | High, position defined by amine | High for mono-ortho-bromination |

| Key Reagents | Br₂, Solvent (e.g., CCl₄) | NaNO₂, HBr, CuBr[4] | NBS, Solvent (e.g., CH₃CN) |

| Safety Concerns | Br₂ is highly toxic and corrosive | Diazonium salts can be explosive | NBS is a safer brominating agent |

Protocol 1: Synthesis of 2-Bromo-5-methylphenol via Direct Bromination

-

Setup: In a fume hood, dissolve m-cresol (1.0 eq.) in a suitable solvent such as carbon tetrachloride or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C in an ice bath.

-

Bromination: Add a solution of bromine (1.0 eq.) in the same solvent dropwise to the stirred solution over 1-2 hours, ensuring the temperature remains below 5 °C. The reaction should be shielded from light to prevent radical side reactions.

-

Quenching: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine dissipates.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2-bromo-5-methylphenol as a clear oil or low-melting solid.[4]

Protection of the Phenolic Group

The acidic proton of the phenol group interferes with the organometallic reagents used in the subsequent borylation and coupling steps. Therefore, it must be protected. A benzyl ether is an ideal choice due to its stability under a wide range of reaction conditions and its susceptibility to removal via catalytic hydrogenolysis.[5]

Protocol 2: Synthesis of 1-(Benzyloxy)-2-bromo-4-methylbenzene

-

Setup: To a solution of 2-bromo-5-methylphenol (1.0 eq.) in a polar aprotic solvent like acetone or DMF, add a base such as potassium carbonate (1.5 eq.).

-

Alkylation: Add benzyl bromide (1.1 eq.) to the suspension and heat the mixture to reflux.[6] Monitor the reaction progress by TLC.

-

Workup: Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature and filter off the inorganic salts.

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is typically purified by silica gel chromatography to afford the pure benzylated product.

The Borylation Reaction: Installing the Boronic Acid

The conversion of the aryl bromide to a boronic acid or its ester is the core transformation. The Miyaura borylation reaction, using a palladium catalyst and a diboron reagent like bis(pinacolato)diboron (B₂pin₂), is the most common and reliable method. The resulting boronate ester is often more stable and easier to handle than the free boronic acid and can be used directly in subsequent coupling reactions.[7]

Caption: Step-by-step workflow for the Miyaura borylation reaction.

Protocol 3: Synthesis of 2-(2-Benzyloxy-3-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Setup: In an oven-dried Schlenk flask, combine 1-(benzyloxy)-2-bromo-4-methylbenzene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (1.5 eq.).

-

Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (2-3 mol %).

-

Reaction: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add anhydrous solvent (e.g., dioxane) and heat the mixture to 80-90 °C.

-

Monitoring: Monitor the reaction for the disappearance of the aryl bromide starting material.

-

Workup: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude boronate ester can often be challenging to purify via standard silica gel chromatography due to potential decomposition.[7][8] Purification is best achieved by recrystallization (e.g., from ethanol or hexanes) or by using a specialized chromatographic method, such as silica gel treated with boric acid.[8]

Application in Suzuki-Miyaura Cross-Coupling

The synthesized boronic acid (or its pinacol ester) is now ready for use in Suzuki-Miyaura cross-coupling reactions to form biaryl linkages. This reaction demonstrates the utility of the synthesized intermediate.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

-

Setup: In a flask, combine the this compound pinacol ester (1.0 eq.), the desired aryl halide (Ar-X, 1.1 eq.), and a base such as cesium carbonate or potassium phosphate (2.0 eq.).

-

Catalyst: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %).

-

Solvent: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).

-

Reaction: Degas the mixture and heat under an inert atmosphere until the starting materials are consumed.

-

Workup: Cool the reaction, dilute with ethyl acetate, and wash with water. The organic layer is dried over sodium sulfate, filtered, and concentrated.

-

Purification: The final biaryl product is purified by column chromatography or recrystallization.

Benzyl Group Deprotection

For applications where the free phenol is required, the benzyl protecting group can be removed. The most common method is catalytic hydrogenolysis, which is clean and high-yielding.

Protocol 5: Debenzylation via Hydrogenolysis

-

Setup: Dissolve the benzylated compound (1.0 eq.) in a solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst: Add a palladium on carbon catalyst (Pd/C, 5-10 wt %).

-

Reaction: Place the flask under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Evaporate the solvent to yield the deprotected phenolic product.

Alternative Deprotection: For substrates with functional groups sensitive to hydrogenation (e.g., alkenes, alkynes), other deprotection methods such as using strong Lewis acids like boron trichloride (BCl₃) can be employed.[9]

Conclusion

This guide has outlined a reliable and modular synthetic pathway to this compound and its derivatives. By understanding the rationale behind each step—from the initial regioselective bromination and crucial protecting group strategy to the core borylation and final cross-coupling—researchers can confidently produce and utilize this versatile intermediate. The provided protocols offer a solid foundation for practical application in the synthesis of complex molecules for pharmaceutical and materials science research.

References

- Gogoi, A., & Bora, U. (2012). An Iodine-Promoted, Mild and Efficient Method for the Synthesis of Phenols from Arylboronic Acids. Synlett, 23(07), 1079-1081. [Link]

- Various Authors. (2014-2024). Synthesis and derivatization of phenol from arylboronic acids.

- Singh, F. V., & Wirth, T. (2020). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. ACS Omega, 5(43), 2844-2853. [Link]

- Krascsenicsová, K., et al. (2012). An Efficient Synthesis of Phenols via Oxidative Hydroxylation of Arylboronic Acids Using (NH4)2S2O8. Central European Journal of Chemistry. [Link]

- Paseková, P., et al. (2019). Green Photoorganocatalytic Synthesis of Phenols from Arylboronic Acids.

- Reddit Community. (2017). Purification of boronic acids?. r/chemistry. [Link]

- Ghaffari, B., & Taylor, R. J. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3571-3575. [Link]

- Hitosugi, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3548-3552. [Link]

- Google Patents. (n.d.).

- ResearchGate Community. (2016). How to purify boronic acids/boronate esters?.

- ResearchGate. (n.d.).

- Various Authors. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/ Benzyl/Allyl Ethers with HPPh2 and tBuOK.

- Khurana, J. M., & Arora, R. (2009). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Synthesis, 2009(07), 1127-1130. [Link]

- Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

- ResearchGate Community. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?.

- Campeau, L.-C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29184-29188. [Link]

- Google Patents. (n.d.). Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.

- Larouche-Gauthier, R., et al. (2017). Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. Journal of the American Chemical Society, 139(27), 9144-9147. [Link]

- Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters, 5(13), 2267-2270. [Link]

- ResearchGate. (2024).

- Slanina, Z., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]

- Iester, M., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2020(2), M1126. [Link]

- Google Patents. (n.d.).

Sources

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-bromo-5-methyl-phenol synthesis - chemicalbook [chemicalbook.com]

- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Role of the benzyloxy group in Suzuki coupling reactions

Starting Research on Benzyloxy

I've initiated targeted Google searches to understand the benzyloxy group's impact in Suzuki couplings. My focus is on its electronic and steric properties, how it affects catalyst choices, and its influence on reaction outcomes. I aim to build a strong foundation for a deeper dive.

Gathering Info on Benzyloxy

I've broadened my search parameters to include authoritative sources like journal articles, to ensure the validity of my information. My analysis has begun, and I'm identifying key mechanisms and established protocols that need proper citations. I'm now locating and verifying the relevant URLs for a comprehensive reference list.

Planning Guide Structure

I'm now structuring my technical guide. I'll introduce Suzuki coupling and the benzyloxy group's significance, followed by its directing effects and impact on catalyst choice. I'll also cover practical considerations and challenges. I'm focusing on a logical flow and in-depth explanations. I'm organizing the material to allow the reader to build a sound mental model.

Electronic effect of bromine on phenylboronic acid acidity

Starting Research on Bromine

I've initiated a thorough search for background information. My focus is on the electronic impact of bromine on phenylboronic acid's acidity. Specifically, I'm examining how the inductive and resonance effects of bromine in the ortho, meta, and para positions influence this interaction. Initial results are promising, and I'm beginning to build a solid foundation.

Gathering Search Data

I'm now deeply immersed in extensive Google searches to build foundational knowledge. My focus is sharpened on bromine's electronic effects and their impact on phenylboronic acid acidity. I'm prioritizing inductive and resonance effects, concentrating on ortho, meta, and para positions, and I am prioritizing established pKa values and experimental studies. I've begun locating experimental protocols, and I'm ensuring I gather information from authoritative sources, like peer-reviewed journals.

Developing Search Strategies

I am now formulating comprehensive search strategies, emphasizing bromine's electronic impact on phenylboronic acid acidity. I'll search for experimental protocols, particularly for pKa determination. I aim to use peer-reviewed journals and reputable databases. I will be sure to build the technical guide with key concepts first, then analyze bromine's effects in varying positions. I will prepare visual aids and a comparative table of pKa values.

A Technical Guide to the Inductive Effect of Methyl Groups on Boronic Acid Stability

Abstract

Boronic acids (R-B(OH)₂) are indispensable reagents in modern organic synthesis and medicinal chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions and as pharmacophores in approved therapeutics.[1][2] However, the inherent instability of the boronic acid moiety presents significant challenges in synthesis, purification, storage, and formulation.[3][4] This guide provides an in-depth technical analysis of how the electronic properties of substituents, specifically the inductive effect of a methyl group, influence the stability of the carbon-boron (C-B) bond. We will explore the primary degradation pathways—protodeboronation, oxidation, and boroxine formation—and mechanistically detail how the electron-donating nature of a methyl group modulates the kinetics of these processes. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, causality-driven understanding of boronic acid stability to inform rational molecular design and process development.

The Challenge of Boronic Acid Instability

The utility of boronic acids is often counterbalanced by their susceptibility to decomposition.[3] This instability is not a single failure mode but rather a collection of competing pathways that cleave the vital C-B bond or alter the active monomeric form. Understanding these pathways is the first step toward mitigating them.

Primary Degradation Pathways

There are three principal routes through which boronic acids degrade:

-

Protodeboronation: This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[5][6] It is a prevalent and often undesired side reaction, particularly in the basic aqueous media required for reactions like the Suzuki-Miyaura coupling.[5][7]

-

Oxidation: The empty p-orbital on the boron atom makes it susceptible to nucleophilic attack by reactive oxygen species (ROS), such as hydrogen peroxide.[8] This leads to an intermediate that rearranges to a borate ester, which is then rapidly hydrolyzed to an alcohol (or phenol) and boric acid.[8]

-

Boroxine Formation: Boronic acids can undergo reversible self-condensation to form cyclic trimeric anhydrides known as boroxines.[2][4][9] This process, driven by the removal of water, reduces the concentration of the reactive monomeric boronic acid available for coupling reactions.[10][11][12] While reversible, it can complicate reaction kinetics and purification.[13]

The Inductive Effect: A Fundamental Electronic Principle

The inductive effect describes the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole. Alkyl groups, such as methyl (-CH₃), are traditionally considered to be electron-donating groups (+I effect).[14][15] They push electron density through the sigma (σ) bonds, increasing the electron density on the atom to which they are attached.

While recent computational studies suggest that the inductive effects of various alkyl groups are nuanced and context-dependent, for the purpose of understanding their impact on an adjacent aromatic ring or boron atom, the classical model of the methyl group as a weak electron-donating substituent remains a functionally predictive framework.[16][17][18]

How the Methyl Group's +I Effect Influences Stability

The core of our analysis lies in connecting the methyl group's electron-donating nature to the kinetics of the degradation pathways. The primary consequence of the +I effect is an increase in electron density at the ipso-carbon—the carbon atom directly bonded to the boron.

Acceleration of Protodeboronation

Protodeboronation is often the most significant stability concern. The reaction can proceed through several mechanisms, but a common pathway, especially under basic conditions, involves the formation of a boronate anion [R-B(OH)₃]⁻ followed by protonolysis.[6][19]

The crucial step involves the protonation of the ipso-carbon. By increasing the electron density on this carbon, the methyl group's +I effect makes it more nucleophilic and thus more susceptible to attack by a proton (H⁺).[20] This lowers the activation energy for C-B bond cleavage, accelerating the rate of protodeboronation.

Therefore, a tolylboronic acid (methylphenylboronic acid) is generally expected to undergo protodeboronation faster than an unsubstituted phenylboronic acid under identical conditions. Electron-withdrawing groups have the opposite effect, decreasing electron density at the ipso-carbon and increasing stability against protodeboronation.

Influence on Oxidation and Boroxine Formation

-

Oxidation: The impact of the methyl group on oxidative stability is less direct than on protodeboronation. The rate-limiting step in oxidation is the migration of the carbon atom from boron to oxygen in a boronate-peroxide intermediate.[8] Increased electron density on the boron atom can, in principle, make it more susceptible to initial attack by an oxidant. However, steric hindrance from substituents, even a methyl group in the ortho position, can play a more dominant role in shielding the boron center and slowing oxidation.

-

Boroxine Formation: The formation of boroxines is an equilibrium-driven dehydration process.[11][12] Studies have shown that electron-donating groups on an aromatic ring tend to favor the formation of the boroxine trimer.[13][21] This suggests that the +I effect of the methyl group stabilizes the boroxine structure, likely by donating electron density into the B-O ring system.[10]

Experimental Validation: A Framework for Stability Assessment

To quantify the impact of substituents on stability, a systematic experimental approach is required. The following protocols outline robust methods for comparing the stability of a methyl-substituted boronic acid (e.g., p-tolylboronic acid) against an unsubstituted analogue (phenylboronic acid).

Protocol: Kinetic Analysis of Protodeboronation by ¹H NMR Spectroscopy

This method provides a direct way to monitor the disappearance of the starting material and the appearance of the protodeboronated product over time.

Methodology:

-

Sample Preparation: Prepare stock solutions of the boronic acid (e.g., 20 mM phenylboronic acid and 20 mM p-tolylboronic acid) in a deuterated organic solvent (e.g., DMSO-d₆). Prepare a buffered aqueous solution (e.g., 0.1 M K₃PO₄ in D₂O) to induce protodeboronation.

-

Reaction Initiation: In an NMR tube, combine 0.5 mL of the boronic acid stock solution with 0.1 mL of the D₂O buffer solution at a controlled temperature (e.g., 70 °C). Include an internal standard (e.g., propionic acid) for accurate quantification.[19]

-

Data Acquisition: Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for 4 hours).

-

Data Analysis: Integrate the signals corresponding to a unique aromatic proton of the starting boronic acid and the corresponding proton of the protodeboronated product. Normalize these integrals against the internal standard.

-

Kinetic Modeling: Plot the natural logarithm of the starting material concentration versus time. The slope of this line will yield the pseudo-first-order rate constant (k). The half-life (t₁/₂) can be calculated as ln(2)/k.

Protocol: Comparative Stability Assay using HPLC-UV/MS

HPLC offers a high-throughput method for assessing stability under various stress conditions (e.g., pH, temperature, oxidative stress).

Methodology:

-

Stress Conditions: Prepare solutions of each boronic acid (e.g., 1 mg/mL) in different buffered aqueous solutions (e.g., pH 4, pH 7.4, pH 10) and a solution containing an oxidant (e.g., 1% H₂O₂).

-

Incubation: Incubate all samples in a temperature-controlled environment (e.g., 40 °C).

-

Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each sample and quench any further degradation by adding an equal volume of a strong organic solvent like acetonitrile and acidifying if necessary.

-

HPLC Analysis: Analyze the samples using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Quantification: Calculate the percentage of the parent boronic acid remaining at each time point by comparing the peak area to the t=0 sample. Mass spectrometry (MS) can be used to confirm the identity of degradation products.

Data Interpretation and Workflow

The data gathered from these experiments allows for a direct, quantitative comparison of stability.

Comparative Stability Data (Illustrative)

The following table presents hypothetical, yet realistic, data that could be generated from the protocols described above, comparing phenylboronic acid with para-tolylboronic acid.

| Compound | Condition | Half-life (t₁/₂) (hours) | Remaining after 24h (%) | Primary Degradation Product |

| Phenylboronic Acid | pH 10, 40 °C | 12.5 | 26.5% | Benzene |

| p-Tolylboronic Acid | pH 10, 40 °C | 7.8 | 9.8% | Toluene |

| Phenylboronic Acid | 1% H₂O₂, 25 °C | 3.2 | <1% | Phenol |

| p-Tolylboronic Acid | 1% H₂O₂, 25 °C | 2.9 | <1% | p-Cresol |

As illustrated, the methyl-substituted boronic acid exhibits a significantly shorter half-life under basic conditions, consistent with the hypothesis that the +I effect accelerates protodeboronation.

Visualizing the Stability Screening Workflow

Implications for Drug Development and Process Chemistry

The stability of a boronic acid has profound practical consequences:

-

Drug Discovery: In medicinal chemistry, unstable boronic acids can lead to poor pharmacokinetic profiles and rapid in-vivo inactivation.[1] The proteasome inhibitor bortezomib, a landmark boronic acid drug, was designed to overcome the instability of earlier peptide-based inhibitors.[1][22] Understanding how substituents affect stability allows for the rational design of more robust drug candidates.

-

Process Chemistry: For large-scale synthesis, an unstable intermediate leads to lower yields, difficult purifications, and inconsistent product quality. Strategies like using more stable boronate esters (e.g., pinacol or MIDA esters) are often employed, which then release the active boronic acid in situ during the reaction.[3][4][23]

-

Formulation and Storage: The choice of formulation excipients, pH, and storage conditions must be carefully controlled to prevent degradation. For a boronic acid bearing an electron-donating group, storage in anhydrous, non-basic conditions is critical to ensure long-term shelf-life.

Conclusion

The inductive effect of a methyl group, while electronically subtle, has a mechanistically clear and experimentally verifiable impact on the stability of boronic acids. By donating electron density to the C-B bond, the methyl group enhances the nucleophilicity of the ipso-carbon, thereby accelerating its cleavage via protodeboronation. This effect also favors the formation of the inactive trimeric boroxine. For scientists and researchers in drug development and synthetic chemistry, a deep understanding of these fundamental electronic principles is not merely academic; it is a critical tool for designing more stable molecules, developing robust synthetic processes, and ultimately, creating more effective chemical products and therapeutics.

References

- Wang, L. (2017). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.

- Cox, P. A., Reid, M., & Leach, A. G. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry.

- Wikipedia.

- ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids.

- Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society.

- Leach, A. G., & Cox, P. A. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.

- Singh, R., & Kumar, A. (2021). Pivotal role of electron-donating groups in rendering leaving group ability to an arene.

- Yamamoto, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.

- Tokunaga, Y., Ueno, H., & Shimomura, Y. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution.

- Iovine, P. M., & Korich, A. L. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A.

- ResearchGate. Boroxine formation reaction mechanism as calculated by DFT.

- Kubo, Y., & Ikeda, M. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemical Record.

- Soares, J. X., & Neves, B. J. (2021).

- BenchChem. (2025). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. BenchChem.

- Popielarska, H., & Fias, S. (2020).

- Lee, H., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

- Kaur, H., & Kumar, V. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals.

- Wikipedia. Boronic acid. Wikipedia.

- Elliott, M. C., & Constantinou, C. E. (2025). Is there a trend in inductive effect for different alkyl groups?. RSC Advances.

- Elliott, M. C., & Constantinou, C. E. (2025). Is there a trend in inductive effect for different alkyl groups?.

- Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. Chemistry LibreTexts.

- Elliott, M. C. (2024). Alkyl groups in organic molecules are NOT inductively electron-releasing.

- Wikipedia. Phenylboronic acid. Wikipedia.

- Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron.

- Crash Course. (2021). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. YouTube.

- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Protodeboronation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 10. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]

- 11. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. Is there a trend in inductive effect for different alkyl groups? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Alkyl groups in organic molecules are NOT inductively electron-releasing - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01572J [pubs.rsc.org]

- 19. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]

- 22. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2-Benzyloxy-3-bromo-5-methylphenylboronic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Benzyloxy-3-bromo-5-methylphenylboronic acid, a key building block in synthetic organic chemistry, particularly for the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of spectroscopic analysis and data from analogous structures to present a detailed, predictive guide for researchers. It includes anticipated ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, alongside validated experimental protocols for data acquisition and interpretation. This guide is intended to serve as a valuable resource for scientists and professionals in drug discovery and materials science, enabling them to identify, characterize, and utilize this important synthetic intermediate with confidence.

Introduction

This compound is a versatile organic compound of significant interest to the pharmaceutical and fine chemical industries. Its trifunctional nature, featuring a boronic acid moiety for cross-coupling, a bromine atom for further functionalization, and a benzyloxy protecting group, makes it a valuable precursor for the synthesis of highly substituted biaryl compounds. These structural motifs are prevalent in numerous biologically active molecules and advanced materials.

Accurate and unambiguous characterization of such intermediates is paramount to ensure the integrity of multi-step syntheses and the purity of final products. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a detailed exposition of the expected spectroscopic signature of this compound and the underlying principles for its interpretation.

Molecular Structure and Key Features

The chemical structure of this compound is presented below. The molecule's spectroscopic properties are a direct consequence of its constituent functional groups and their relative positions on the phenyl ring.

Figure 1: Molecular structure of this compound.

Predicted Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the benzylic protons, the methyl protons, and the hydroxyl protons of the boronic acid.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | Multiplet | 5H | Phenyl group of benzyloxy |

| ~7.4 | Singlet | 1H | Ar-H6 |

| ~7.2 | Singlet | 1H | Ar-H4 |

| ~5.2 | Singlet | 2H | O-CH₂-Ph |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

| ~8.0 (broad) | Singlet | 2H | B(OH)₂ |

Interpretation:

-

Aromatic Protons (Ar-H): The two protons on the central phenyl ring (H4 and H6) are expected to appear as distinct singlets due to the lack of adjacent protons for coupling. Their chemical shifts are influenced by the surrounding substituents. The five protons of the benzyl group's phenyl ring will likely appear as a complex multiplet in the range of 7.3-7.5 ppm.

-

Benzylic Protons (O-CH₂-Ph): The two benzylic protons are chemically equivalent and are expected to appear as a sharp singlet around 5.2 ppm.

-

Methyl Protons (Ar-CH₃): The three protons of the methyl group are also equivalent and will give rise to a singlet at approximately 2.3 ppm.

-

Boronic Acid Protons (B(OH)₂): The hydroxyl protons of the boronic acid are acidic and their signal is often broad. Its chemical shift can vary depending on the concentration, temperature, and solvent. In DMSO-d₆, it is expected to appear as a broad singlet around 8.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C2 (C-O) |

| ~138 | C5 (C-CH₃) |

| ~137 | C1' (ipso-C of benzyl) |

| ~135 | C4 (C-H) |

| ~133 | C6 (C-H) |

| ~129 | C2'/C6' or C3'/C5' (benzyl) |

| ~128 | C4' (benzyl) |

| ~127 | C2'/C6' or C3'/C5' (benzyl) |

| ~115 | C3 (C-Br) |

| ~75 | O-CH₂-Ph |

| ~20 | Ar-CH₃ |

| (Not observed) | C1 (C-B) |

Interpretation:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. The carbon attached to the oxygen (C2) is expected to be the most downfield-shifted among the ring carbons. The carbon bearing the bromine atom (C3) will be upfield-shifted due to the heavy atom effect. The carbon attached to the boronic acid group (C1) is often difficult to observe due to quadrupolar relaxation.

-

Benzylic and Methyl Carbons: The benzylic carbon (O-CH₂) is expected around 75 ppm, and the methyl carbon (Ar-CH₃) around 20 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Boronic acid (B(OH)₂) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1600, 1480 | C=C stretch | Aromatic ring |

| 1380 - 1350 | B-O stretch | Boronic acid |

| 1250 - 1200 | C-O stretch | Aryl ether |

| 1100 - 1000 | C-O stretch | Benzyl ether |

| 800 - 600 | C-Br stretch | Aryl bromide |

Interpretation:

The FT-IR spectrum will be characterized by a broad absorption band in the high-frequency region corresponding to the O-H stretching of the boronic acid group, which is often involved in hydrogen bonding. Characteristic peaks for aromatic C-H and C=C stretching, as well as C-O stretching from the ether linkage and the C-Br bond, will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 320/322 | [M-H₂O]⁺ (Dehydrated Molecular Ion) |

| 338/340 | [M]⁺ (Molecular Ion - may be weak or absent) |

| 247/249 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Interpretation:

The molecular weight of this compound is 338.05 g/mol (for ⁷⁹Br) and 340.05 g/mol (for ⁸¹Br). Due to the natural isotopic abundance of bromine, the mass spectrum is expected to show characteristic pairs of peaks with an intensity ratio of approximately 1:1, separated by 2 m/z units. Boronic acids are prone to dehydration in the mass spectrometer, so the most prominent peak in the molecular ion region might correspond to the dehydrated species ([M-H₂O]⁺) at m/z 320/322. A common fragmentation pathway is the loss of the benzyl group, leading to a fragment at m/z 247/249, and the benzyl cation itself at m/z 91. It is also important to be aware of the potential for boronic acids to form cyclic trimers (boroxines) under certain conditions, which would give rise to higher mass ions.

Experimental Methodologies

The following are detailed, best-practice protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Figure 2: Workflow for NMR analysis.

Protocol:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for boronic acids due to its ability to break up hydrogen-bonded oligomers.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (Free Induction Decay).

-

Phase and baseline correct the resulting spectra.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

FT-IR Spectroscopy

Protocol:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the major peaks with their corresponding wavenumbers.

-

Mass Spectrometry

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion or a key fragment.

-

-

Data Analysis:

-

Identify the molecular ion peak and other significant fragment ions.

-

Compare the observed isotopic pattern for bromine-containing ions with the theoretical pattern.

-

Troubleshooting and Key Considerations

-